molecular formula C22H20N4O2 B2937549 N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide CAS No. 1396812-00-2

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

Cat. No. B2937549
CAS RN: 1396812-00-2
M. Wt: 372.428
InChI Key: BMILVSBYXDDBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a five-membered ring with nitrogen as one of its members . Pyrimidine is a six-membered ring with two nitrogen atoms . Xanthene is a tricyclic compound that forms the core of many fluorescent dyes . The compound you mentioned seems to be a complex molecule that incorporates these three components.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine and pyrimidine rings are commonly synthesized through reactions involving cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of pyrrolidine, pyrimidine, and xanthene components. Pyrrolidine contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Pyrrolidine and pyrimidine rings can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and substitution of the pyrrolidine, pyrimidine, and xanthene components. Pyrimidine is a much weaker base than pyridine and soluble in water .

Scientific Research Applications

Anticancer Activity

The pyrimidine scaffold in the compound is known for its potential in anticancer therapy. Pyrimidine derivatives have been studied for their ability to interfere with the synthesis of nucleic acids, which is crucial for the proliferation of cancer cells. The presence of the xanthene ring could also contribute to the compound’s efficacy by enhancing its interaction with biological targets within cancer cells .

Antiviral Properties

Pyrimidine derivatives exhibit significant antiviral properties. They can act as inhibitors of viral enzymes or interfere with viral DNA/RNA synthesis. Given the ongoing need for new antiviral agents, especially in the wake of pandemics, this compound could be a valuable addition to the arsenal of antiviral drugs .

Antimicrobial Efficacy

The compound’s pyrimidine core has demonstrated effectiveness against a range of microbial pathogens. It could be used to develop new antimicrobial drugs that are more effective against drug-resistant strains, which is a growing concern in global health .

Anti-inflammatory and Analgesic Uses

Inflammation and pain are responses to various pathological conditions. Pyrimidine derivatives are known to possess anti-inflammatory and analgesic properties, making them useful in the treatment of chronic inflammatory diseases and pain management .

Antioxidant Potential

Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders. Compounds with antioxidant properties can neutralize free radicals and reduce oxidative damage. The pyrimidine moiety, in combination with the xanthene structure, could provide a potent antioxidant effect .

Antimalarial Activity

Malaria remains a major health challenge in many parts of the world. Pyrimidine derivatives have shown promise as antimalarial agents. This compound, with its unique structure, could lead to the development of new therapies for malaria, particularly for strains that are resistant to current treatments .

properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-22(25-19-13-20(24-14-23-19)26-11-5-6-12-26)21-15-7-1-3-9-17(15)28-18-10-4-2-8-16(18)21/h1-4,7-10,13-14,21H,5-6,11-12H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMILVSBYXDDBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

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